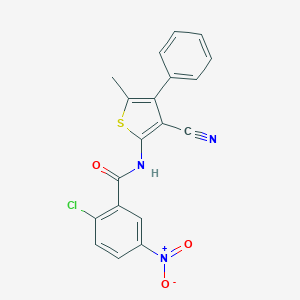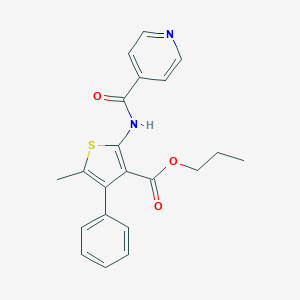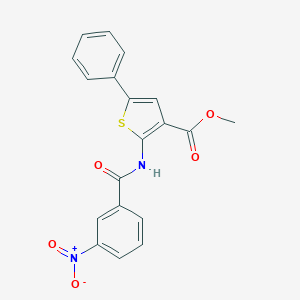![molecular formula C21H24N2O5 B450309 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE](/img/structure/B450309.png)
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE is a complex organic compound with a molecular formula of C21H24N2O5 and a molecular weight of 384.42566 . This compound is known for its unique chemical structure, which includes a combination of phenoxy, acetyl, carbohydrazonoyl, and methoxybenzyl groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE involves multiple steps, including the reaction of 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylphenoxyacetate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the methoxybenzyl acetate group is introduced through a nucleophilic substitution reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets and pathways. The phenoxy and carbohydrazonoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE can be compared with other similar compounds, such as:
- 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl alcohol
- 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl chloride
- 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl bromide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications .
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4g/mol |
IUPAC Name |
[5-[(E)-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C21H24N2O5/c1-14-7-15(2)9-19(8-14)28-13-21(25)23-22-11-17-5-6-20(26-4)18(10-17)12-27-16(3)24/h5-11H,12-13H2,1-4H3,(H,23,25)/b22-11+ |
InChI Key |
GQSKNZTZHQABEI-SSDVNMTOSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)C |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)COC(=O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,5-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B450228.png)
![N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B450229.png)
![2-{[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B450230.png)

![METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450236.png)


![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B450241.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B450242.png)
![4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate](/img/structure/B450244.png)

![5-[2-(4-Chlorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B450246.png)
![Methyl 4-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450248.png)
![METHYL 5-[(4-CHLOROANILINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450249.png)
